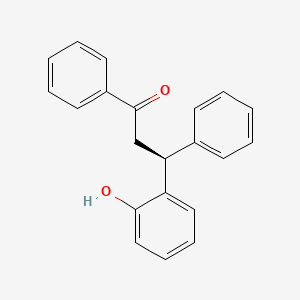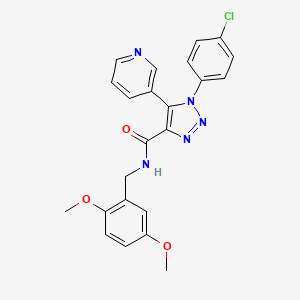
N-((2,4-dimethylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a two-step process. In the first step, the intermediate thiazolylmethylamine is synthesized by the reaction of 2-mercaptothiazoline and paraformaldehyde in the presence of ammonium acetate. In the second step, the thiazolylmethylamine is reacted with thiophene-2-sulfonyl chloride to obtain the final compound.Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.36 g mol^-1 and a melting point of 165-166 °C. It has a yellow-color crystalline appearance with a pKa value of 7.77. It has a solubility of 25 mg/mL in water, and its aqueous solution has a pH of 7.2-7.6.Wissenschaftliche Forschungsanwendungen
- Thiazoles have been explored for their antimicrobial properties. Compounds containing the thiazole ring have shown potential as antimicrobial agents, including antibacterial and antifungal effects . Further studies could explore the specific mechanisms of action and optimize their efficacy.
- The presence of the thiazolidinone ring in related compounds has been associated with anti-inflammatory and analgesic effects. For instance, certain derivatives demonstrated good anti-inflammatory and analgesic activity . Investigating the structure-activity relationship (SAR) of this compound could provide insights into its therapeutic potential.
- Some thiazole derivatives exhibit antitumor and cytotoxic activity. For example, a synthesized compound demonstrated potent effects against prostate cancer cells . Further research could explore its efficacy against other cancer types and elucidate its mechanism of action.
- Thiazoles are found in various biologically active compounds, including drugs like sulfathiazole (antimicrobial), Ritonavir (antiretroviral), Abafungin (antifungal), Bleomycine, and Tiazofurin (antineoplastic) . Investigating the potential of our compound in these contexts could be promising.
- Related thiazole derivatives have been screened for antifungal activity . Exploring the antifungal potential of our compound against specific fungal strains could be worthwhile.
Antimicrobial Activity
Anti-Inflammatory and Analgesic Activity
Antitumor and Cytotoxic Effects
Biological Applications of Thiazoles
Antifungal Activity
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It is essential for meiosis but dispensable for mitosis .
Mode of Action
It is known that cdk2 phosphorylates several key proteins in the cell cycle, including ctnnb1, usp37, p53/tp53, npm1, cdk7, rb1, brca2, myc, and others . The compound’s interaction with CDK2 could potentially influence these phosphorylation processes.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway. By influencing the activity of CDK2, the compound can impact cell division and growth. This could have downstream effects on tissue growth and regeneration, as well as potential implications in cancer treatment .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with CDK2 and the subsequent changes in cell cycle regulation. Given CDK2’s role in cell division, the compound could potentially slow down or halt cell division, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Eigenschaften
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-6-10(18-9(4)13-6)5-12-19(15,16)11-7(2)14-17-8(11)3/h12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPYYVXYOUNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,4-dimethylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

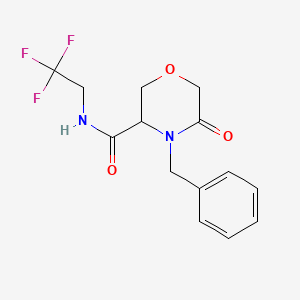
![2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2479240.png)
![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)
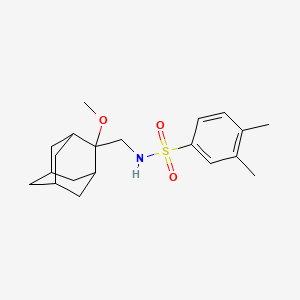
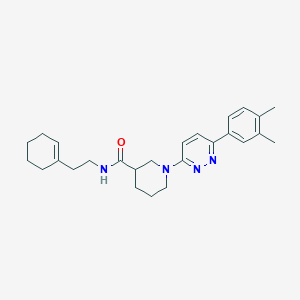

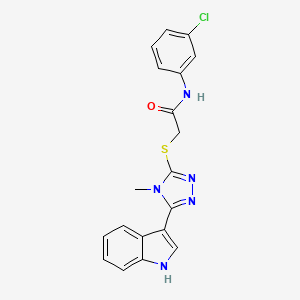
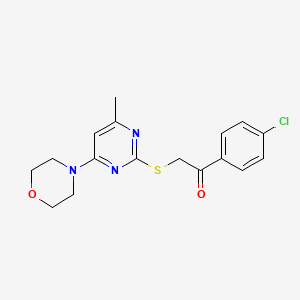

![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)
![3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2479255.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)
